molecular formula C33H33N3O15 B10768248 BRD7552

BRD7552

Cat. No.: B10768248
M. Wt: 711.6 g/mol
InChI Key: AAOLIMLEFKWKOY-IXMSMLDRSA-N
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Description

Historical Context of Modified Glucopyranosides in Glycoscience

The systematic modification of glucopyranosides has been a cornerstone of glycoscience since the mid-20th century. Early work focused on acetylated and benzylated derivatives to study enzymatic processing and carbohydrate conformation. The introduction of carbamate functionalities marked a significant evolution, as these groups provided enhanced hydrolytic stability compared to ester linkages while maintaining hydrogen-bonding capabilities. A pivotal 2003 study demonstrated that carbamate-modified GlcNAc analogs could be metabolically incorporated into cellular proteins, enabling chemoselective labeling via Staudinger ligation. This approach laid the groundwork for designing complex glycoconjugates with tailored bioreactivity.

Recent advances in stereoselective glycosylation, such as the 2024 protocol for chemical N-glycoconjugation of amines via CO₂-mediated carbamate formation, have expanded the toolkit for installing diverse substituents on carbohydrate scaffolds. These methodologies enable precise control over substitution patterns critical for applications ranging from prodrug development to molecular recognition studies. The target compound exemplifies this progress, featuring three carbamate groups with distinct aromatic and aliphatic moieties.

Table 1: Evolution of Glucopyranoside Modification Strategies

Era Modification Type Key Innovation Application Focus
1950–1980 Acetylation Conformational stabilization Crystallography studies
1980–2000 Benzyl ethers Orthogonal protection Oligosaccharide synthesis
2000–2020 Azide/alkyne tags Bioorthogonal labeling Glycoproteomics
2020–present Multi-carbamate systems Tunable solubility & recognition Supramolecular engineering

Significance of Multi-Substituted Carbohydrate Derivatives in Supramolecular Chemistry

Multi-substituted glucopyranosides have emerged as critical building blocks in supramolecular systems due to their ability to engage in directional non-covalent interactions. The presence of multiple carbamate groups in the subject compound introduces:

  • Enhanced hydrogen-bonding networks : Carbamate N-H groups act as hydrogen donors, while carbonyl oxygens serve as acceptors, enabling 3D interaction matrices.
  • Aromatic stacking potential : The 1,3-benzodioxol-5-yl groups facilitate π-π interactions with aromatic residues in synthetic receptors or biological targets.
  • Steric guidance : The 4-ethoxycarbonylphenyl moiety provides both hydrophobic bulk and directional recognition surfaces.

A 2022 study demonstrated that malto-oligosaccharide-modified peptides could self-assemble into nanostructures with morphology dependent on carbohydrate chain length. By analogy, the precise substitution pattern in this glucopyranoside derivative may enable programmable assembly into functional materials. The ethyl ester group at the 4-position introduces additional complexity, potentially serving as:

  • A protease-cleavable prodrug linker
  • A polarity modulator for membrane interaction studies
  • A site for post-assembly functionalization via transesterification

Properties

IUPAC Name

ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLIMLEFKWKOY-IXMSMLDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound alpha-D-Glucopyranoside, methyl, 2,3-bis(N-1,3-benzodioxol-5-ylcarbamate) 4-[N-[4-(ethoxycarbonyl)phenyl]carbamate] is a complex glycoside derivative that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including enzymatic enhancement, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a glucopyranoside backbone with multiple functional groups that may influence its biological properties. The presence of benzodioxole and ethoxycarbonyl moieties suggests potential for interaction with various biological targets.

Enzymatic Activity

Research indicates that derivatives of methyl alpha-D-glucopyranoside can enhance enzymatic activities. For instance, a study showed that methyl alpha-D-glucopyranoside improved the specific activity of recombinant beta-galactosidase in Escherichia coli. The optimal concentration for enhancing enzyme production was found to be 0.0025%, which led to more loosely packed inclusion bodies and increased solubilization in guanidine hydrochloride . This finding suggests that similar modifications in the structure of glucopyranosides could enhance enzyme bioprocessing applications.

Antimicrobial Activity

The antimicrobial potential of glucopyranosides has been documented in various studies. A series of D-glucopyranoside derivatives were synthesized and screened for antibacterial activity against pathogenic bacteria. The results indicated that incorporating aromatic rings significantly enhanced biological activity. Compounds with nitrogen and sulfur-containing substituents exhibited marked antimicrobial effects, suggesting that structural modifications can lead to improved efficacy against bacterial strains .

Case Studies

  • Enzymatic Enhancement : A study demonstrated that the addition of methyl alpha-D-glucopyranoside in fermentation processes resulted in increased beta-galactosidase production. This suggests potential applications in industrial enzyme production where enhanced activity is desired .
  • Antimicrobial Screening : In a systematic investigation of glucopyranoside derivatives, several compounds showed significant antibacterial effects against human pathogens. The structure-activity relationship highlighted the importance of specific substituents in enhancing antimicrobial potency .

Research Findings

StudyFindings
Methyl alpha-D-glucopyranoside enhances beta-galactosidase activity; optimal concentration at 0.0025%.
D-glucopyranoside derivatives exhibit significant antibacterial activity; structural modifications improve efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Biological Activity/Application Inhibitory Potency (Ki or Binding Energy)
Target Compound: Methyl 2,3-bis(N-1,3-benzodioxol-5-ylcarbamate)-4-[N-(4-ethoxycarbonylphenyl)] - Benzodioxol carbamates at C2/C3
- Ethoxycarbonylphenyl carbamate at C4
Potent inhibitor of UCP2 (diabetes) and hemoglobin (β-thalassemia) Binding energy: <−5.366 kcal/mol (1NQP receptor)
Methyl α-D-glucopyranoside Unmodified hydroxyl groups Microbiology applications; substrate for glycosidase studies Ki = 1.7 mM (glycogen phosphorylase)
N-Acetyl-β-D-glucopyranosylamine - Acetylated amine at C1
- β-anomer
Glycogen phosphorylase inhibitor Ki = 32 µM
8-Fluoro-4-alkylumbelliferyl α-D-glucopyranoside - Fluorinated umbelliferyl group
- Alkyl chain at C4
Sterilization process indicator N/A
Methyl 2-(N-benzylamino)-2,3-dideoxy-4,6-O-phenylmethylene-D-glucopyranoside (α/β anomers) - Benzylamino group at C2
- Phenylmethylene at C4/C6
- Deoxy at C2/C3
Study of anomeric effects on bond length and stability α-anomer: Shorter endocyclic bonds

Key Observations :

Substituent Impact: The target compound’s carbamate groups (benzodioxol and ethoxycarbonylphenyl) enhance binding stability in protein interactions compared to unmodified methyl α-D-glucopyranoside . Similar trends are seen in N-acetyl-β-D-glucopyranosylamine, where acetylation improves glycogen phosphorylase inhibition (Ki = 32 µM vs. 1.7 mM for α-D-glucose) .

Anomeric Effects: The α-anomer of methyl glucopyranoside derivatives exhibits shorter endocyclic bond lengths than β-anomers, influencing thermodynamic stability .

Applications: Fluorinated derivatives (e.g., 8-fluoro-4-alkylumbelliferyl glucopyranoside) leverage substituents for specialized roles like sterilization monitoring, whereas carbamate-modified analogs target metabolic diseases .

Key Observations :

  • The target compound’s synthesis likely involves regioselective carbamation, a challenge shared by DBU-conjugated derivatives, where bulky groups impede reaction efficiency .
  • Simpler analogs like methyl α-D-glucopyranoside are synthesized via straightforward Fischer glycosidation but require extended equilibration to favor pyranosides .

Research Findings and Data Tables

Inhibitory Potency in Glycogen Phosphorylase

Table 3: Comparative Inhibition (Ki Values)

Compound Ki Mechanism of Action Reference
N-Acetyl-β-D-glucopyranosylamine 32 µM Competitive inhibition at catalytic site
Glucosyltriazolylacetamide 0.18 mM Allosteric modulation
α-D-Glucose 1.7 mM Substrate analog
Target Compound (UCP2/hemoglobin) <−5.366 kcal/mol* Electrostatic/van der Waals interactions

*Binding energy from molecular docking.

Molecular Docking Insights

  • The target compound exhibits strong binding to UCP2 and hemoglobin via electrostatic and hydrophobic interactions, outperforming simpler glucosides like methyl α-D-glucopyranoside .
  • Methyl α-D-mannopyranoside shows weaker binding to concanavalin A compared to methyl α-D-glucopyranoside, highlighting stereochemical specificity in protein interactions .

Q & A

Q. Table 1. Hydrolysis Rates of 4-Deoxy Derivatives by β-N-Acetylhexosaminidases

Enzyme SourceRelative Activity (%) vs. Ph-GlcNAcReference
Penicillium chrysogenum85
Human (HEK293-derived)<10

Q. Table 2. Optimization of Transglycosylation Conditions

ParameterOptimal ValueYield (%)
Donor Concentration75 mM52
Incubation Time5–6 h
Temperature35°C

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